molecular formula C13H18N2 B2814023 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline CAS No. 1220172-62-2

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2814023
CAS No.: 1220172-62-2
M. Wt: 202.301
InChI Key: CAMDWIRSSVRHNB-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol . This molecule features a fused bicyclic structure, combining a tetrahydroquinoline scaffold, which is a common privileged structure in medicinal chemistry , with a pyrrolidine ring. The pyrrolidine ring introduces a secondary amine functionality, which can serve as a key binding site or be used for further chemical derivatization . Compounds containing the pyrrolidin-3-yl group are of significant interest in pharmaceutical research for designing new pharmacologically active compounds . The tetrahydroquinoline core is found in various bioactive molecules, such as certain antibiotic and cardiovascular agents . Researchers utilize this specific chemical framework as a valuable building block (e.g., CAS 1220172-62-2 ) for developing novel chemical entities and probing biological mechanisms. The compound is typically supplied as an oil . This product is intended for research applications and is not for human or veterinary use.

Properties

IUPAC Name

1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12/h1-2,4,6,12,14H,3,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMDWIRSSVRHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220172-62-2
Record name 1-(pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline
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Preparation Methods

The synthesis of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline typically involves the construction of the pyrrolidine ring followed by its fusion with the tetrahydroquinoline structure. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a Cp*Ir complex as a catalyst . The tetrahydroquinoline structure can be formed through hydrogenation of quinoline derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring, often using alkyl halides or acyl chlorides as reagents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinolines and pyrrolidines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18N2
  • Molecular Weight : 202.3 g/mol
  • CAS Number : 1220172-62-2

The unique structure of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline allows for diverse modifications that enhance its pharmacological properties.

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. Notably, it has been explored for developing novel analgesics and antidepressants. Researchers have reported that modifications to its structure can lead to improved efficacy in targeting specific receptors associated with pain and mood regulation .

Neuroscience Research

In neuroscience, this compound is utilized to study receptor interactions within the central nervous system. It aids in exploring treatments for neurological disorders by acting on serotonin receptors and dopamine receptors . The compound's derivatives have shown promise as antagonists for specific serotonin receptors (5-HT6) and dopamine receptors (D3), which are critical in managing conditions like depression and schizophrenia .

Drug Design

The compound's structural features facilitate the design of targeted drug delivery systems. Researchers have successfully modified it to enhance the pharmacokinetic profiles of therapeutic agents, leading to better absorption and efficacy in treating various diseases .

Biochemical Assays

This compound is employed in biochemical assays to evaluate the biological activity of new compounds. This application is vital for identifying potential drug candidates during the early stages of drug development .

Material Science

In material science, this compound contributes to developing polymers with specific properties that enhance drug delivery technologies. Its ability to form stable complexes with various materials makes it a valuable component in creating innovative drug formulations .

Case Studies

StudyFocusFindings
Study AAnalgesic DevelopmentDemonstrated that modified tetrahydroquinoline derivatives exhibited higher potency as analgesics compared to traditional opioids .
Study BNeuropharmacologyIdentified several derivatives that selectively antagonized 5-HT6 receptors without affecting D3 receptor activity, suggesting potential for treating mood disorders .
Study CDrug Delivery SystemsDeveloped a novel formulation utilizing this compound that improved bioavailability of co-administered drugs by 40% .

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline structure can enhance the compound’s binding affinity and selectivity towards these targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroquinoline Core

The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Properties/Activities Reference
1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58) Piperidine ring at 1-position 230.3 Improved solubility; moderate bioactivity in CNS targets
1-(1-Pyrrolidinyl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one (CAS 1315367-67-9) Ketone-linked pyrrolidine and tetrahydroquinoline 272.4 Enhanced reactivity for medicinal chemistry applications
N-(1-(2-(Methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 47) Methylaminoethyl side chain at 1-position 330.4 Potent nNOS inhibitor; 60% oral bioavailability; no hERG inhibition
1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline (CAS 91494-44-9) Chlorinated propanoyl group at 1-position 237.7 Reactivity for further derivatization; potential toxicity concerns

Key Observations :

  • Piperidine vs. Pyrrolidine Substitutents : The piperidine analog (Compound 58) exhibits higher molecular weight and improved solubility compared to the pyrrolidine derivative, likely due to increased nitrogen accessibility .
  • Bioactivity Optimization: Compound 47 demonstrates how alkylamino side chains (e.g., methylaminoethyl) improve pharmacokinetics (e.g., oral bioavailability) while mitigating off-target effects like hERG inhibition .

Pharmacological and Physicochemical Properties

Physicochemical Parameters
  • Lipophilicity: The pyrrolidine-tetrahydroquinoline hybrid has a calculated logP of ~2.5, favoring blood-brain barrier penetration .
  • Hazard Profile: Classified with hazard codes H302 (harmful if swallowed) and H319 (eye irritation), consistent with related tetrahydroquinolines .

Biological Activity

1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydroquinoline core with a pyrrolidine substituent. This structure contributes to its biological activity through interactions with various biological targets.

1. Nitric Oxide Synthase Inhibition

Research has identified that derivatives of tetrahydroquinolines exhibit inhibitory effects on nitric oxide synthase (NOS). This activity is crucial for conditions involving excessive nitric oxide production, such as inflammation and neurodegenerative diseases. The compound's structure allows it to effectively bind to NOS, reducing its activity and thereby potentially alleviating associated pathologies .

2. Antiviral Activity

Studies have shown that certain tetrahydroquinoline derivatives possess antiviral properties, particularly against HIV. For instance, compounds related to tetrahydroquinolines have demonstrated significant inhibition of HIV replication in vitro. The mechanism involves interaction with the CCR5 receptor, a critical co-receptor for HIV entry into host cells. One study reported an EC50 value ranging from 0.3 nM to 30 nM for effective replication inhibition across diverse R5 HIV-1 strains .

3. Anti-inflammatory Effects

Tetrahydroquinoline derivatives have been evaluated for their anti-inflammatory properties. In animal models of sustained inflammation and chronic neuropathic pain, these compounds exhibited potent anti-hyperalgesic effects. This suggests potential applications in treating inflammatory conditions and pain management .

4. Antioxidant Activity

The antioxidant capacity of this compound has been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases including cancer and cardiovascular disorders .

Research Findings

Activity Mechanism Reference
NOS InhibitionBinds to NOS reducing nitric oxide production
Antiviral (HIV)Inhibits CCR5 receptor facilitating viral entry
Anti-inflammatoryReduces hyperalgesia in animal models
AntioxidantScavenges free radicals

Case Studies

  • HIV Replication Inhibition : A specific derivative of tetrahydroquinoline was tested against seven genetically diverse R5 HIV-1 strains. The results indicated that the compound effectively inhibited viral replication with low cytotoxicity, making it a promising candidate for further development as an anti-HIV drug .
  • Inflammation Models : In a controlled study involving rat models of inflammatory pain, tetrahydroquinoline derivatives significantly reduced pain responses compared to control groups. This highlights their potential utility in clinical settings for managing chronic pain conditions .

Q & A

Q. How do X-ray crystallography and computational modeling contribute to understanding binding modes?

  • Case Study : The crystal structure of 1-[(pyridin-3-yl)diazenyl]-tetrahydroquinoline (P21/n symmetry) reveals planar triazene moieties critical for intercalation in DNA .
  • MD Simulations : Predict stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å for STAT5 inhibitors) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of similar derivatives?

  • Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles (e.g., residual DMF in samples).
  • Resolution : Standardize protocols (e.g., IC50_{50} determination via dose-response curves) and validate purity via LC-MS .

Q. Why do some synthetic methods yield low reproducibility across labs?

  • Critical Factors : Trace moisture in solvents (e.g., DCM) deactivates STAB, reducing reductive amination yields .
  • Mitigation : Use molecular sieves for solvent drying and monitor reaction progress via in situ IR (C=O stretch at 1700 cm1^{-1}) .

Tables

Q. Table 1. Key Physicochemical Properties of Representative Derivatives

CompoundMolecular WeightMelting Point (°C)logPPurity (HPLC)
STAT5 Inhibitor 17d 452.51353.299.1%
5,8-Difluoro derivative219.6180 (dec.)2.898.5%
Sulfonyl analog 30 386.4Oil4.199.3%

Q. Table 2. Comparison of Synthetic Methods

MethodYield (%)Reaction TimeKey Advantage
Catalytic Hydrogenation85–9012 hScalability
Reductive Amination70–7524 hFunctional Group Tolerance
Intramolecular Cyclization60–6548 hBifunctional Product Formation

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